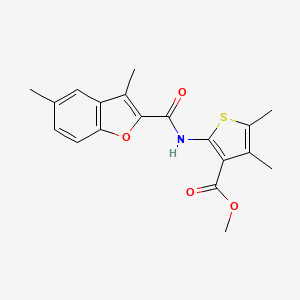

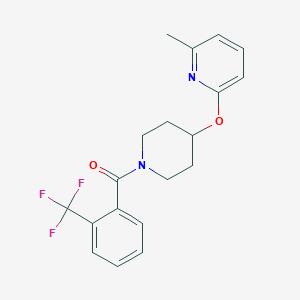

![molecular formula C19H21N3O2S B2774296 (Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide CAS No. 301859-13-2](/img/structure/B2774296.png)

(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-4-butoxy-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide” is a chemical compound. It is expected that these molecules will find applications in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of benzo[d]thiazol-2-ol, 1,2-dibromoethane, and anhydrous K2CO3 was refluxed in DMF for 1 hour. After the completion of the reaction (as monitored by TLC), DMF was evaporated and the precipitated product was washed with deionized water, then dried .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

Antimycobacterial Activity : Benzohydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity against H37Rv strain of M. tuberculosis. The study highlighted the importance of the p-hydroxybenzohydrazide ring and substituted thiazoline ring for antimicrobial activity, with several compounds showing significant efficacy (Bhole & Bhusari, 2009).

Apoptosis Induction in Cancer Cells : N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene]benzohydrazide derivatives have been evaluated for their cytotoxic properties against various cancer cell lines, including leukemia and cervix carcinoma cells. Some derivatives showed potent inhibitory effects, suggesting a mechanism of inducing apoptosis at submicromolar ranges (Katiyar et al., 2015).

Chemosensors for Anions

- Cyanide Anion Detection : Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, demonstrating a change in fluorescence upon detection. This indicates the potential for such compounds to be used in environmental monitoring and safety applications (Wang et al., 2015).

Interaction with Biological Molecules

DNA Interaction : Schiff base compounds derived from benzohydrazides have shown potential bioactivity, including interaction with Salmon sperm DNA, suggesting applications in studying DNA interactions and possibly in drug development targeting DNA processes (Sirajuddin et al., 2013).

Xanthine Oxidase Inhibitory Properties : Derivatives of thiazol-4-ones, including structures similar to the queried compound, have been investigated for their inhibitory activity against xanthine oxidase, showing potential applications in treating diseases related to oxidative stress and inflammation (Smelcerovic et al., 2015).

Propiedades

IUPAC Name |

4-butoxy-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-3-4-13-24-15-11-9-14(10-12-15)18(23)20-21-19-22(2)16-7-5-6-8-17(16)25-19/h5-12H,3-4,13H2,1-2H3,(H,20,23)/b21-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPYBFXLKLOPEE-VZCXRCSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N/N=C\2/N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)

![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)